molecular formula C10H7F6N3O3 B5991010 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea

Cat. No.: B5991010
M. Wt: 331.17 g/mol
InChI Key: COONLROZGJPLSG-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that features both fluorinated and nitroaromatic functional groups. These types of compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea typically involves the reaction of a fluorinated isocyanate with a nitroaniline derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or acetonitrile.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This may include:

  • Continuous flow reactors to ensure consistent product quality.
  • Advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the development of advanced materials or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    Biological Activity: If it has biological activity, it may interact with specific enzymes or receptors.

    Material Science: Its fluorinated groups may impart unique properties such as hydrophobicity or thermal stability.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-phenylurea: Lacks the nitro group, which may affect its reactivity and applications.

    3-(3-Nitrophenyl)-1-phenylurea: Lacks the fluorinated group, which may affect its physical properties.

Uniqueness

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea is unique due to the combination of a highly electronegative fluorinated group and a nitroaromatic group, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O3/c11-9(12,13)7(10(14,15)16)18-8(20)17-5-2-1-3-6(4-5)19(21)22/h1-4,7H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COONLROZGJPLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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